NMDA Receptor Affinity Cross‑Study Comparison with Phencyclidine (PCP)
1-(1-Cyclohexyl-3-phenylpropyl)piperidine binds to the NMDA receptor (PCP binding site) with a Ki of 630 nM, measured by displacement of [³H]TCP in rat brain tissue [1]. Under comparable radioligand binding conditions, the structurally related drug phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine) exhibits an NMDA Ki of 313 nM [2]. This results in a 2‑fold higher affinity for PCP, confirming that the replacement of the phenylcyclohexyl group with a cyclohexyl‑phenylpropyl chain attenuates NMDA receptor binding.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 630 nM |
| Comparator Or Baseline | Phencyclidine (PCP): 313 nM |
| Quantified Difference | Target compound Ki is 2.0‑fold higher (lower affinity) than PCP |
| Conditions | Displacement of [³H]TCP at rat NMDA 2C subunit (BindingDB) vs. [³H]dizocilpine binding to rat striatal tissue (Seeman et al., 2005) |
Why This Matters
For neuroscience and receptor‑binding research, this 2‑fold affinity difference determines dose‑response range, off‑target engagement potential, and suitability for mechanistic studies where moderate NMDA blockade is desired.
- [1] BindingDB. BDBM50405724 (CHEMBL1169565). Ki 630 nM at Glutamate receptor ionotropic, NMDA 2C (Rat). View Source
- [2] Seeman P, Ko F, Tallerico T. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Mol Psychiatry 10, 877–883 (2005). PCP NMDA Ki 313 nM. View Source
